6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a unique structure combining benzothiophene, pyridine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might start with the preparation of a benzothiophene derivative, followed by its reaction with a pyridine derivative to form the desired pyrido[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could have implications in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-(1-Benzothiophen-2-yl)thieno[3,2-d]pyrimidin-4-ylsulfanylacetic acid: Another compound with a similar core structure but different functional groups.
2-Thioxopyrimidines: Compounds with a similar pyrimidine core but different substituents.
Uniqueness
6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific combination of benzothiophene, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
917759-97-8 |
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Molecular Formula |
C17H14N4OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-(1-benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H14N4OS/c1-2-22-16-15-12(20-17(18)21-16)8-7-11(19-15)14-9-10-5-3-4-6-13(10)23-14/h3-9H,2H2,1H3,(H2,18,20,21) |
InChI Key |
IAVYMJVIOWHPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4S3)N |
Origin of Product |
United States |
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